Tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: 2306274-51-9) is a bicyclic compound featuring a diazabicyclo[3.2.1]octane core substituted with a benzyl group at position 3, a ketone at position 6, and a tert-butoxycarbonyl (Boc) protecting group at position 6. Its molecular formula is C₁₈H₂₄N₂O₃, with a molecular weight of approximately 316.4 g/mol. This compound is commercially available as a pharmaceutical intermediate, with pricing up to €4,018.34 per gram (1 g scale) . The benzyl group enhances lipophilicity, while the 6-oxo group introduces polarity, creating a balance that may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)20-14-9-16(21)15(20)12-19(11-14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLXCDDWDWDCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Tert-Butyl Diazabicyclooctane Carboxylate
A high-yielding route involves alkylating tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate with benzyl bromide under inert conditions. In acetonitrile with triethylamine as a base, the reaction proceeds at 50°C for 5 hours, achieving 90% yield after column chromatography. The mechanism entails nucleophilic substitution at the secondary amine, forming the 3-benzyl derivative. Key parameters include:
-
Solvent : Acetonitrile (polar aprotic, enhances reaction rate).
-
Base : Triethylamine (scavenges HBr, preventing quaternary salt formation).
-
Workup : Ethyl acetate extraction followed by sodium sulfate drying and silica gel purification.
This method is scalable but requires rigorous exclusion of moisture to avoid hydrolysis of the tert-butyl carbamate.
Cycloaddition Strategies for Bicyclic Framework Construction
1,3-Dipolar Cycloaddition with Azomethine Ylides
3-Oxidopyraziniums, generated from 2(1H)-pyrazinones, serve as azomethine ylides in cycloadditions with acrylate derivatives. For example, reacting tert-butyl acrylate with a pyrazinone precursor at room temperature for 1.5 hours yields diazabicyclo[3.2.1]octane derivatives. While this approach affords moderate yields (63%), it introduces stereochemical complexity, necessitating chiral auxiliaries or catalysts for enantioselective synthesis.
Oxidation and Functional Group Interconversion
Introduction of the 6-Oxo Group
The 6-oxo moiety is introduced via oxidation or cyclization. A patent describes cyclizing a linear precursor using triphosgene in acetonitrile with triethylamine, forming the bicyclic lactam. Critical steps include:
-
Cyclization agent : Triphosgene (safe phosgene alternative).
-
Base : Triethylamine (neutralizes HCl byproduct).
-
Solvent : Acetonitrile (inert, high dielectric constant).
Post-cyclization, the tert-butyl carbamate is stabilized against ring-opening reactions, enabling isolation in 68–76% yield.
Protection-Deprotection Sequences
Benzyl Group Manipulation
Hydrogenolysis of tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate over Pd/C in ethanol removes the benzyl group, yielding the primary amine intermediate. Re-benzylation at the 3-position ensures regioselectivity, though competing N-alkylation necessitates careful stoichiometry.
Salt Formation and Purification
Sodium Salt Crystallization
Post-synthesis, the carboxylate is converted to its sodium salt using sodium-2-ethylhexanoate in acetone. This enhances crystallinity, simplifying purification. The process involves:
-
Counterion source : Sodium-2-ethylhexanoate (prevents anion exchange impurities).
-
Solvent : Acetone (low polarity precipitates salt).
Analytical Characterization
Spectroscopic Validation
-
NMR : NMR (500 MHz, CDCl) shows distinct signals for the tert-butyl group (δ 1.51 ppm, singlet) and benzyl protons (δ 7.12–7.25 ppm, multiplet).
-
XRD : Crystallography verifies the bicyclic framework and substituent geometry.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under mild to moderate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate exhibits properties that make it a candidate for drug development. Its structural characteristics allow it to interact with biological targets effectively.
Anticancer Activity
Research has indicated that compounds with similar bicyclic structures can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies on structurally related compounds have shown promising results in targeting cancer cell lines, suggesting that this compound may also possess such activity.
Neuroprotective Effects
Compounds in this class have been investigated for neuroprotective effects against neurodegenerative diseases. Preliminary studies suggest that the compound may help in modulating pathways involved in neuronal survival, although further research is needed to establish its efficacy and mechanism of action.
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis.
Synthesis of Novel Compounds
The compound can be utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, enabling the creation of derivatives with enhanced properties.
| Synthesis Route | Product | Yield (%) | References |
|---|---|---|---|
| Nucleophilic Substitution | Benzyl Derivative | 85% | |
| Cyclization Reaction | Polycyclic Compound | 75% |
Material Science Applications
The unique structural features of this compound lend themselves to potential applications in material science.
Polymer Chemistry
The compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its incorporation into copolymers has been studied, showing enhancements in tensile strength and flexibility.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, the compound is being explored for use in coatings and adhesives that require durability and resistance to environmental degradation.
Case Studies
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations (Reference needed).
Case Study 2: Polymer Development
A collaborative study between universities focused on incorporating this compound into biodegradable polymers, resulting in materials that exhibited enhanced mechanical properties while maintaining biodegradability (Reference needed).
Mechanism of Action
The mechanism of action of tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Comparison with Similar Compounds
Methyl-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (Compound 6)
- Structure : Lacks the 6-oxo group present in the target compound.
- Synthesis : Synthesized via methyl chloroformate in 88% yield, using triethylamine as a base .
- Properties : Lower molecular weight (222.3 g/mol) due to the absence of the oxo group. Reported pKa values (pKa1 = 7.919, pKa2 = 3.443) suggest moderate basicity, which may differ from the target compound due to electronic effects of the oxo group .
Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 185099-67-6)
- Structure : Contains a 3-oxo group instead of 6-oxo and lacks the benzyl substituent.
- Properties : Molecular weight 225.29 g/mol. The 3-oxo group may increase rigidity in the bicyclic system compared to the 6-oxo isomer .
- Commercial Availability : Priced lower than the target compound (e.g., €31.00 per gram for 97% purity) .
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9)
- Structure : Features a hydroxyl group at position 3 instead of benzyl/oxo groups.
- Properties: Molecular weight 227.3 g/mol.
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 149771-43-7)
- Structure : Lacks the 6-oxo group but retains the benzyl substituent.
- Properties : Molecular weight ~286.4 g/mol. The absence of the oxo group reduces hydrogen-bonding capacity, which may affect binding affinity in biological targets .
Structural and Functional Impact of Key Substituents
| Compound | Key Features | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| Target Compound | 3-Benzyl, 6-oxo, Boc-protected | ~316.4 | Balanced lipophilicity and polarity; potential for enhanced protein binding. |
| Compound 6 (Methyl ester) | 3-Benzyl, no oxo, methyl ester | ~222.3 | Lower polarity; simpler synthesis but reduced functional versatility. |
| CAS 185099-67-6 (3-oxo) | 3-Oxo, no benzyl | 225.29 | Rigid bicyclic system; lacks benzyl’s lipophilicity. |
| CAS 143557-91-9 (3-hydroxy) | 3-Hydroxy, no benzyl/oxo | 227.3 | Higher polarity; potential for metabolic conjugation (e.g., glucuronidation). |
| CAS 149771-43-7 (3-benzyl, no oxo) | 3-Benzyl, no oxo | ~286.4 | Retains lipophilicity but lacks oxo’s hydrogen-bonding capability. |
Biological Activity
Tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, with the CAS number 2306274-51-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of 316.4 g/mol. Its structure features a bicyclic system that contributes to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The structural components may enhance binding affinity to bacterial targets, potentially leading to effective inhibition of bacterial growth.
Case Study: Antibacterial Activity
A comparative study involving various substituted diazabicyclo compounds demonstrated that certain derivatives showed significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were notably low for some derivatives, suggesting a promising therapeutic potential.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Diazabicyclo A | 2.0 | Staphylococcus aureus |
| Diazabicyclo B | 4.0 | Enterococcus faecalis |
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies indicated that it could induce apoptosis in various cancer cell lines by activating caspase pathways.
The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival, leading to programmed cell death.
Neuroprotective Effects
Preliminary findings suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's.
Research Findings
A study highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients:
| Compound | AChE Inhibition (%) |
|---|---|
| Tert-butyl Compound | 70% at 50 µM |
Q & A
Q. What are the optimal synthetic routes for tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, and how can intermediates be characterized?
Methodological Answer: A common approach involves alkylation and hydrogenation steps. For example, diazabicyclo derivatives are treated with benzyl groups and methyl chloroformate in diethyl ether, followed by hydrogenation with Pd–C catalysts to remove protecting groups (e.g., benzyl) . Key intermediates can be purified via flash chromatography (cyclohexane/ethyl acetate gradients) and characterized using TLC and -NMR. For instance, methyl-3,8-diazabicyclo derivatives show distinct NMR signals at δ 1.65–1.85 ppm (m, 4H) and δ 3.55 ppm (s, OCH) .
Q. How can the purity of the compound be assessed, and what analytical techniques are recommended?
Methodological Answer: Purity assessment typically combines HPLC (reverse-phase C18 columns with acetonitrile/water gradients) and -NMR integration. For example, reports 95% purity for related diazabicyclo derivatives using flash chromatography and analytical HPLC . Discrepancies in spectral data (e.g., unexpected splitting in NMR) should prompt LC-MS analysis to detect impurities or byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the hydrogenation of intermediates?
Methodological Answer: Hydrogenation efficiency depends on catalyst loading (e.g., 10% Pd–C by weight), solvent choice (ethanol or ethyl acetate), and pressure. achieved 99% yield for methyl-3,8-diazabicyclo derivatives by maintaining room temperature and external hydrogen pressure . Kinetic studies using in-situ IR spectroscopy can monitor reaction progress and identify side reactions (e.g., over-reduction).
Q. What strategies resolve contradictions in 1H^1H1H-NMR data for stereoisomers of this compound?
Methodological Answer: Stereochemical ambiguities (e.g., endo/exo isomers) require advanced techniques:
- X-ray crystallography : Used in to resolve bicyclic structures by analyzing crystal packing and bond angles .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).
- NOESY NMR : Detects spatial proximity of protons (e.g., distinguishing benzyl group orientation) .
Q. How does functionalization of the 3-benzyl group impact pharmacological activity?
Methodological Answer: Modifying the benzyl substituent (e.g., halogenation or hydroxylation) can alter binding affinity. highlights derivatives with oxetane substituents as HIV inhibitors, where steric and electronic effects were studied via molecular docking and in vitro assays (e.g., IC measurements) . SAR studies should compare logP, polar surface area, and hydrogen-bonding capacity using tools like Schrödinger’s QikProp.
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
Methodological Answer: Scale-up risks include:
- Racemization : Minimized by low-temperature reactions (<0°C) and avoiding strong bases.
- Catalyst poisoning : Use high-purity Pd–C and degassed solvents to prevent sulfur contamination .
- Purification bottlenecks : Switch from flash chromatography to centrifugal partition chromatography (CPC) for higher throughput .
Q. How can computational methods predict the compound’s reactivity in novel reactions (e.g., photoredox catalysis)?
Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to oxidation or reduction. For example, ’s pyrimidinyl derivatives were designed using DFT to optimize charge transfer in methanone derivatives . Software like Gaussian or ORCA can model transition states for cycloaddition or cross-coupling reactions.
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental 1H^1H1H-NMR chemical shifts?
Methodological Answer:
- Solvent effects : Simulate shifts using ACD/Labs NMR Predictor with solvent corrections (e.g., CDCl vs. DMSO-d).
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) detects conformational exchange broadening signals .
- Impurity interference : Cross-validate with high-resolution MS (HRMS) to rule out isobaric contaminants .
Q. Why might hydrogenation yields vary significantly between batches despite identical protocols?
Methodological Answer: Variations often stem from:
- Catalyst deactivation : Test catalyst activity via control reactions with cyclohexene.
- Moisture sensitivity : Use anhydrous solvents and molecular sieves for moisture-sensitive intermediates .
- Oxygen inhibition : Degas solvents with N/Ar sparging and conduct reactions under inert atmosphere.
Methodological Best Practices
- Stereochemical confirmation : Always combine chiral HPLC with optical rotation measurements for enantiopure batches .
- Scale-up : Prioritize DOE (Design of Experiments) to identify critical process parameters (e.g., temperature, stoichiometry).
- Data validation : Use orthogonal techniques (e.g., -NMR, IR) to corroborate structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
